molecular formula C8H15Cl2N3 B3088583 N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride CAS No. 1185394-34-6

N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride

Cat. No. B3088583
CAS RN: 1185394-34-6
M. Wt: 224.13
InChI Key: BXBKIWNEKYUNQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride” is a chemical compound with the empirical formula C8H15Cl2N3. It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular structure of “N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride” can be represented by the SMILES string CN1N=CC(CNC2CC2)=C1.[H]Cl.[H]Cl . The InChI representation is 1S/C8H13N3.2ClH/c1-11-6-7(5-10-11)4-9-8-2-3-8;;/h5-6,8-9H,2-4H2,1H3;2*1H .


Physical And Chemical Properties Analysis

“N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride” is a solid substance . Its molecular weight is 224.13 . The compound does not have a flash point, indicating that it is not flammable .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, some hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .

Molecular Docking Studies

Molecular docking studies have been conducted on pyrazole-bearing compounds to justify their antileishmanial activity . These studies can provide insights into the interaction between the compound and its target, which can be useful in the design of more effective drugs.

Antifungal Activities

Some synthesized N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides exhibited moderate antifungal activities . This suggests that N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride could potentially be used in the development of antifungal agents.

Inhibitory Potency Evaluation

The inhibitory potency of the compound was evaluated for selected kinases harboring a rare cysteine in the hinge region (MPS1, MAPKAPK2 and p70S6Kβ/S6K2) . This could potentially lead to the development of new therapeutic strategies for various malignancies.

Synthesis of Novel Compounds

N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride can be used in the synthesis of novel compounds . For example, it was used in the synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine via a three-step procedure .

Development of Covalent Inhibitors

The compound can be used in the development of covalent inhibitors . Covalent inhibitors form a covalent bond with their target, which can result in prolonged inhibition.

properties

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]cyclopropanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-11-6-7(5-10-11)4-9-8-2-3-8;;/h5-6,8-9H,2-4H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBKIWNEKYUNQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNC2CC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1185394-34-6
Record name N-((1-methyl-1H-pyrazol-4-yl)methyl)cyclopropanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.